molecular formula C15H14FN3O3S2 B2527738 Ethyl 2-[2-[(4-fluorobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate CAS No. 431054-63-6

Ethyl 2-[2-[(4-fluorobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate

Cat. No. B2527738
CAS RN: 431054-63-6
M. Wt: 367.41
InChI Key: UYYVUDIDRUICIP-UHFFFAOYSA-N
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Description

Ethyl (2-fluorobenzoyl)acetate is a technical grade compound with the linear formula FC6H4COCH2CO2C2H5 . It has a molecular weight of 210.20 . This compound may be used in chemical synthesis .


Molecular Structure Analysis

The molecular structure of Ethyl (2-fluorobenzoyl)acetate is represented by the linear formula FC6H4COCH2CO2C2H5 .


Physical And Chemical Properties Analysis

Ethyl (2-fluorobenzoyl)acetate is a liquid at 20°C . It has a refractive index of 1.516 and a density of 1.164 g/mL at 25 °C . The compound is sensitive to light and air .

Scientific Research Applications

GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40, a compound with a similar structural motif, has been identified as a potent and orally active fibrinogen receptor antagonist. Its synthesis involved the derivatization of the amidino group with a cyclic secondary amine, highlighting its potential in antithrombotic treatment, especially during the acute phase due to its rapid onset and short duration of action after oral administration (Hayashi et al., 1998).

Anticancer Agents

New benzothiazole acylhydrazones have been synthesized as potential anticancer agents, demonstrating the role of similar compounds in modulating antitumor properties. These derivatives were tested against various cancer cell lines, revealing significant cytotoxic activity, which underscores the importance of such compounds in developing new anticancer drugs (Osmaniye et al., 2018).

Heterocyclic Synthesis

Research into ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates has opened new avenues for the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This illustrates the compound's utility in creating diverse heterocyclic compounds, which are crucial for pharmaceutical applications (Mohareb et al., 2004).

Molecular Docking and Enzyme Inhibition Studies

A series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized and tested for α-glucosidase and β-glucosidase inhibition activities. These studies revealed high percentage inhibition towards the enzymes, demonstrating the potential of such compounds in treating diseases related to enzyme malfunction (Babar et al., 2017).

Safety and Hazards

Ethyl (2-fluorobenzoyl)acetate is classified as a combustible liquid . It’s recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

ethyl 2-[2-[(4-fluorobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S2/c1-2-22-12(20)7-11-8-24-15(17-11)19-14(23)18-13(21)9-3-5-10(16)6-4-9/h3-6,8H,2,7H2,1H3,(H2,17,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYVUDIDRUICIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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